molecular formula C14H24N4O2S B6458718 1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane CAS No. 2548980-49-8

1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane

Cat. No.: B6458718
CAS No.: 2548980-49-8
M. Wt: 312.43 g/mol
InChI Key: KHBFCQMKAFMLLM-UHFFFAOYSA-N
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Description

1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a cyclopropanesulfonyl group and a 4-methylpyrazole-containing ethyl chain. This structure combines a seven-membered diazepane ring—a scaffold known for conformational flexibility—with sulfonyl and pyrazole moieties, which are often associated with enhanced binding affinity and metabolic stability in medicinal chemistry .

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-[2-(4-methylpyrazol-1-yl)ethyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S/c1-13-11-15-17(12-13)9-7-16-5-2-6-18(10-8-16)21(19,20)14-3-4-14/h11-12,14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBFCQMKAFMLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN2CCCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on substituents, molecular properties, and biological activities:

Compound Name Substituents (R1/R2) Molecular Weight Biological Activity/Notes Reference
1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane R1: cyclopropanesulfonyl; R2: 4-methylpyrazole ~363.4 (estimated) Hypothesized CNS activity (inferred from pyrazole-diazepane analogs targeting 5-HT7R) N/A (Target)
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(3-methoxybenzenesulfonyl)-1,4-diazepane hydrochloride R1: 3-methoxybenzenesulfonyl; R2: 3,5-dimethylpyrazole 428.98 Structural analog; hydrochloride salt likely improves solubility
1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane R1: H; R2: 3-chlorophenylpyrazole ~292.8 5-HT7R antagonist; reduces self-grooming in Shank3 transgenic mice (Ki = 12 nM)
5-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide R1: 2-cyanophenyl; R2: thiophene 459 (M+H+) Synthesized via substitution (44% yield); no activity data
1-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane R1: trifluoromethylpyrimidine 246.23 Commercial compound; electronic effects from CF3 group may enhance binding

Key Observations:

Substituent Effects on Activity: The 4-methylpyrazole group in the target compound may enhance selectivity for serotonin receptors compared to 3-chlorophenylpyrazole in , as pyrazole substituents influence receptor binding . Cyclopropanesulfonyl (target) vs.

Synthetic Yields :

  • Substitution reactions for diazepane derivatives typically yield 44–51% (e.g., ), suggesting similar efficiency for the target compound’s synthesis.

Structural Flexibility :

  • The 1,4-diazepane core allows conformational adaptability, critical for interacting with G-protein-coupled receptors (GPCRs) like 5-HT7R .

Research Findings and Structure-Activity Relationships (SAR)

  • Receptor Selectivity : Pyrazole substituents at the 4-position (target) vs. 3-position () may reduce off-target effects. The 3-chlorophenyl analog in showed high 5-HT7R affinity (Ki = 12 nM), suggesting the target’s 4-methylpyrazole could modulate selectivity .
  • Sulfonyl Group Impact : Cyclopropanesulfonyl’s compact size may confer metabolic stability compared to bulkier aryl sulfonides (e.g., ), a feature critical for oral bioavailability .

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